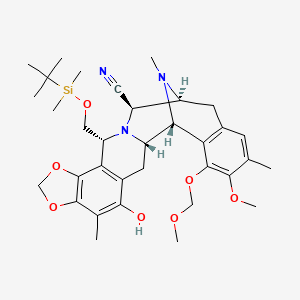
(6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) is a complex organic molecule with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and the presence of a tert-butyldimethylsilyl (TBDMS) group, which is often used as a protecting group in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) typically involves multiple steps, starting from simpler organic molecules. The key steps often include the formation of the core structure followed by the introduction of the TBDMS group. Common reagents used in these reactions include silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and bases like imidazole or pyridine to facilitate the silylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as chromatography to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the TBDMS group is present.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Applications De Recherche Scientifique
(6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) exerts its effects involves its interaction with specific molecular targets. The TBDMS group acts as a protecting group, preventing unwanted reactions at certain positions of the molecule during synthetic processes. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
- (4R-cis)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
The uniqueness of (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) lies in its specific stereochemistry and the presence of the TBDMS group. This combination allows for selective protection and deprotection steps in synthetic routes, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C34H47N3O7Si |
|---|---|
Poids moléculaire |
637.8 g/mol |
Nom IUPAC |
(1R,2S,13R,15R,16S)-13-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-21-methoxy-22-(methoxymethoxy)-6,20,24-trimethyl-8,10-dioxa-14,24-diazahexacyclo[14.7.1.02,14.04,12.07,11.018,23]tetracosa-4(12),5,7(11),18(23),19,21-hexaene-15-carbonitrile |
InChI |
InChI=1S/C34H47N3O7Si/c1-18-11-20-12-22-24(14-35)37-23(28(36(22)6)26(20)32(30(18)40-8)41-16-39-7)13-21-27(25(37)15-44-45(9,10)34(3,4)5)33-31(42-17-43-33)19(2)29(21)38/h11,22-25,28,38H,12-13,15-17H2,1-10H3/t22-,23-,24-,25-,28-/m0/s1 |
Clé InChI |
YGNVHJMSBZNMAV-VEBUABNOSA-N |
SMILES isomérique |
CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)C#N)CO[Si](C)(C)C(C)(C)C)C6=C(C(=C5O)C)OCO6)C(=C1OC)OCOC |
SMILES canonique |
CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CO[Si](C)(C)C(C)(C)C)C6=C(C(=C5O)C)OCO6)C(=C1OC)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


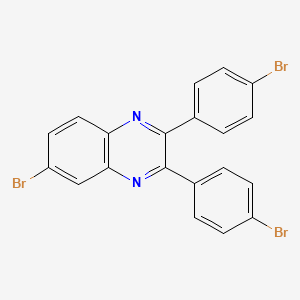
![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14113578.png)
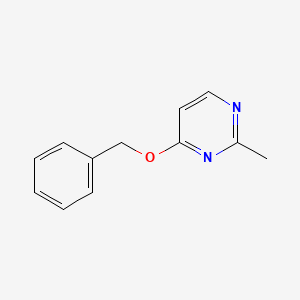


![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14113614.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14113615.png)
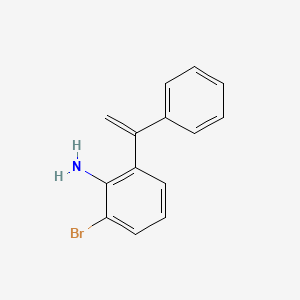
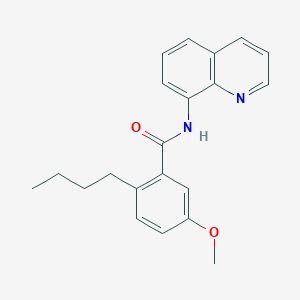
![sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate](/img/structure/B14113630.png)
![1-(4-(tert-butyl)benzyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113636.png)
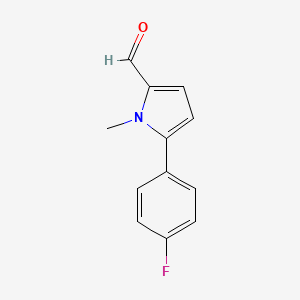
![(2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14113656.png)

